molecular formula C17H15F3N6 B12232389 2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile

2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile

Cat. No.: B12232389
M. Wt: 360.34 g/mol
InChI Key: XIFPQJRFTLZYNF-UHFFFAOYSA-N
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Description

2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile is a complex organic compound that features a pyrimidine core, a pyridine ring substituted with a trifluoromethyl group, and a pyrrolo[3,4-c]pyrrole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a pyridine derivative and introduce the trifluoromethyl group via a Pd-catalyzed amination reaction . The pyrimidine core can be synthesized through a series of condensation reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways . For example, it may inhibit collagen prolyl 4-hydroxylases, thereby reducing collagen synthesis and fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile lies in its combination of structural features, which confer specific biological activities and potential therapeutic applications. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolo[3,4-c]pyrrole moiety contributes to its overall stability and reactivity .

Properties

Molecular Formula

C17H15F3N6

Molecular Weight

360.34 g/mol

IUPAC Name

2-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C17H15F3N6/c18-17(19,20)14-2-1-4-22-15(14)25-7-11-9-26(10-12(11)8-25)16-23-5-3-13(6-21)24-16/h1-5,11-12H,7-10H2

InChI Key

XIFPQJRFTLZYNF-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=C(C=CC=N3)C(F)(F)F)C4=NC=CC(=N4)C#N

Origin of Product

United States

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